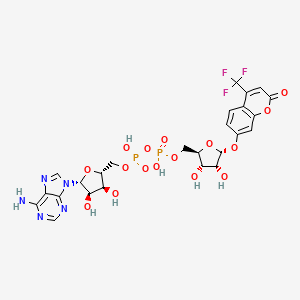
PHD2/HDACs-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PHD2/HDACs-IN-1 is a potent hybrid inhibitor that targets both prolyl hydroxylase domain-containing protein 2 (PHD2) and histone deacetylases (HDACs). This compound has shown significant potential in scientific research, particularly in the fields of biology and medicine, due to its ability to modulate the stability and activity of hypoxia-inducible factor 1-alpha (HIF-1α) and its protective effects against cisplatin-induced acute kidney injury .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PHD2/HDACs-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general methods involve the use of various organic synthesis techniques, such as condensation reactions, nucleophilic substitutions, and catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, optimized for yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
PHD2/HDACs-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophiles or electrophiles involved.
Wissenschaftliche Forschungsanwendungen
PHD2/HDACs-IN-1 has a wide range of scientific research applications, including:
Wirkmechanismus
PHD2/HDACs-IN-1 exerts its effects by inhibiting the activity of both PHD2 and HDACs. PHD2 is an enzyme that hydroxylates HIF-1α, marking it for degradation under normoxic conditions. By inhibiting PHD2, this compound stabilizes HIF-1α, allowing it to accumulate and activate the transcription of hypoxia-responsive genes .
HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs by this compound results in increased acetylation of histones, leading to a more open chromatin structure and enhanced transcription of target genes .
Vergleich Mit ähnlichen Verbindungen
PHD2/HDACs-IN-1 is unique in its dual inhibition of both PHD2 and HDACs, which distinguishes it from other compounds that target only one of these enzymes. Similar compounds include:
Vorinostat: An HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Roxadustat: A PHD inhibitor used to treat anemia in chronic kidney disease.
Panobinostat: Another HDAC inhibitor used in the treatment of multiple myeloma.
The uniqueness of this compound lies in its ability to simultaneously modulate both PHD2 and HDAC activity, providing a broader range of biological effects and potential therapeutic applications .
Eigenschaften
Molekularformel |
C18H19N9O4 |
|---|---|
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
N-[1-[5-(hydroxycarbamoyl)pyrimidin-2-yl]piperidin-4-yl]-6-oxo-2-pyrazol-1-yl-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H19N9O4/c28-14(25-31)11-8-19-17(20-9-11)26-6-2-12(3-7-26)23-15(29)13-10-21-18(24-16(13)30)27-5-1-4-22-27/h1,4-5,8-10,12,31H,2-3,6-7H2,(H,23,29)(H,25,28)(H,21,24,30) |
InChI-Schlüssel |
WXBFFCPFJFYHFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NC(=O)C2=CN=C(NC2=O)N3C=CC=N3)C4=NC=C(C=N4)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


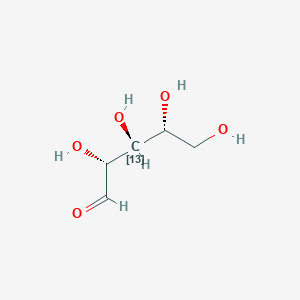
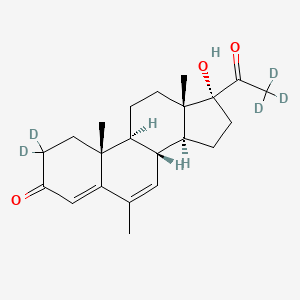
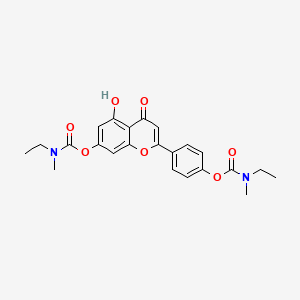
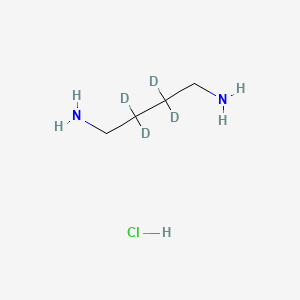



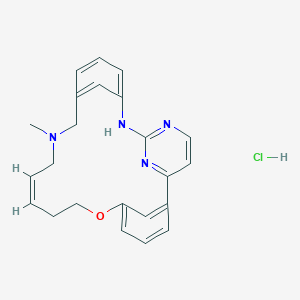
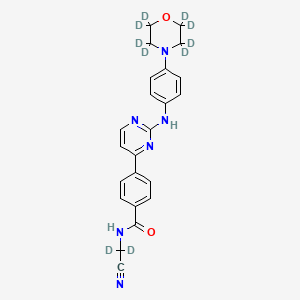
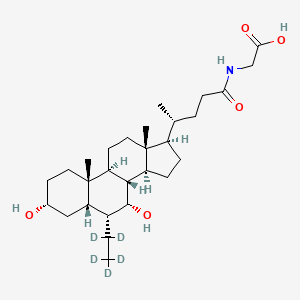

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)

